molecular formula C7H7ClN2O B2587060 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride CAS No. 2094748-09-9

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride

Cat. No. B2587060
CAS RN: 2094748-09-9
M. Wt: 170.6
InChI Key: RKRLDPCXZIZLNW-UHFFFAOYSA-N
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Description

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one is a chemical compound with a molecular weight of 134.14 . It’s a solid substance stored in dry conditions at room temperature .


Synthesis Analysis

The synthesis of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one involves several steps. The yield of the synthesis process is approximately 76% . The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition–ring expansion .


Molecular Structure Analysis

The molecular structure of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one is characterized by several key features. The InChI code for this compound is 1S/C7H6N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-2,4H,3H2,(H,9,10) .


Chemical Reactions Analysis

The chemical reactions involving 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one are complex and involve multiple steps. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition–ring expansion .


Physical And Chemical Properties Analysis

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one is a solid substance with a molecular weight of 134.14 . It’s stored in dry conditions at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 212.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterization

  • A study by Murthy et al. (2017) focused on synthesizing a derivative, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), demonstrating methods for its synthesis and characterization. This research highlighted its potential in nonlinear optics due to its first hyperpolarizability, indicating a role in the development of new materials for optical applications. This compound was also investigated for its stability, molecular electrostatic potential, and reactive properties, suggesting potential as a lead compound for anti-cancer drugs (Murthy et al., 2017).

Optical Properties

  • Research on pyrrolo[3,4-c]pyridine derivatives by Ershov et al. (2016) explored their synthesis and fluorescent properties. The study revealed that these compounds exhibit fluorescence in various solvents with emission maxima in the blue-green spectrum, suggesting their utility in the development of fluorescent materials (Ershov et al., 2016).

Reactivity and Molecular Dynamics

  • The synthesis and reactivity of pyrrolo[3,4-c]pyridin-3-one derivatives have been extensively studied, focusing on their potential for forming stable complexes with biological targets and investigating their stability and sensitivity towards autoxidation. This underlines their significance in medicinal chemistry and drug development (Murthy et al., 2017).

Corrosion Inhibition

  • A derivative, 1H-pyrrole-2,5-dione, has been studied for its inhibitive action against the corrosion of carbon steel in hydrochloric acid medium. This research indicates the potential of pyrrolo[3,4-c]pyridin-3-one derivatives in industrial applications as corrosion inhibitors, highlighting the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2015).

Biomedical Applications

  • Pyrazolo[3,4-b]pyridines, closely related to pyrrolo[3,4-c]pyridin-3-one, have been synthesized and explored for their biomedical applications, showcasing the diverse medicinal potential of these heterocyclic compounds. This includes their role in drug discovery and development, further emphasizing the importance of understanding their synthesis, structure, and function (Donaire-Arias et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Mode of Action

This compound interacts with its targets, the FGFRs, resulting in their inhibition . This inhibition leads to a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has shown stability in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Safety and Hazards

The safety information for 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. For example, pyrrolo[3,4-c]pyridine derivatives have demonstrated inhibitory effects against FMS kinase, a receptor tyrosine kinase involved in cell signaling pathways . The interaction between this compound and FMS kinase involves binding to the active site of the enzyme, thereby preventing its activity and subsequent downstream signaling.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the incorporation of glucose into lipids, indicating its potential role in metabolic regulation . Additionally, derivatives of pyrrolo[3,4-c]pyridine have shown significant anti-HIV-1 activity, suggesting that this compound may have antiviral properties . These effects on cellular processes highlight the compound’s potential therapeutic applications in metabolic and infectious diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of specific enzymes, such as kinases, and inhibits their activity. For instance, the binding of this compound to FMS kinase results in the inhibition of its phosphorylation activity, thereby disrupting downstream signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. This compound is generally stable when stored at room temperature in a sealed, dry environment . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound may result in sustained inhibition of kinase activity and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses result in significant biological activity . For instance, at higher doses, this compound has been observed to inhibit kinase activity more effectively, leading to pronounced changes in cellular signaling and metabolism. At very high doses, toxic or adverse effects may occur, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the incorporation of glucose into lipids, suggesting its role in lipid metabolism . Additionally, its interaction with kinases and other enzymes may affect the overall metabolic balance within cells, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus may enable it to interact with transcription factors and other regulatory proteins, thereby influencing gene expression and cellular function.

properties

IUPAC Name

1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-7-6-4-8-2-1-5(6)3-9-7;/h1-2,4H,3H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRLDPCXZIZLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2094748-09-9
Record name 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride
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